REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:13])[CH2:10][C:11]#[N:12])[CH:5]=[C:6]([CH3:8])[CH:7]=1.CSC.B>>[NH2:12][CH2:11][CH2:10][CH:9]([C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([Br:1])[CH:3]=1)[OH:13] |f:1.2|
|
Name
|
3-(3-bromo-5-methylphenyl)-3-hydroxypropanenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C)C(CC#N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(O)C1=CC(=CC(=C1)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |